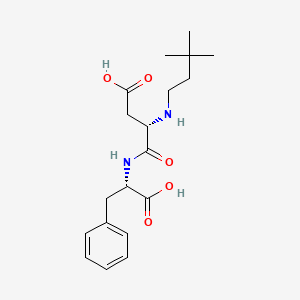

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

概要

説明

“N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine” is also known as Neotame . It is a dipeptide composed of N-(3,3-dimethylbutyl)-L-aspartic acid and methyl L-phenylalanate units joined by a peptide linkage . It is used as an environmental contaminant, a xenobiotic, and a sweetening agent .

Synthesis Analysis

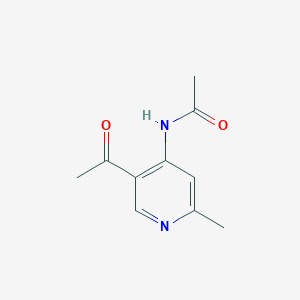

The synthesis of Neotame involves the acid-catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is readily hydrolyzed to the alcohol in isolated yields in the 70–75% range . The most efficient method for the conversion to the aldehyde was found to be a vapor phase dehydrogenation over a copper catalyst . Another method involves the hydrogenation of L-alpha-aspartyl-L-phenylalanine 1-methyl ester and 3,3-dimethylbutyraldehyde produced in situ by the hydrolysis or cleavage of a 3,3-dimethylbutyraldehyde precursor .Molecular Structure Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate . Its crystal structure was determined by single crystal X-ray diffractometry . The crystal is orthorhombic with space group P212_121 with Z=4 and one molecule per asymmetric unit .Chemical Reactions Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition .Physical And Chemical Properties Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition . The cell constants are a=5.520 (2) Å, b=10.608 (5) Å and c= 31.92 (2) Å .科学的研究の応用

Comprehensive Analysis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine Applications

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, also known by its unique identifier UNII-K3TTN372MU, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Food Industry: Sweetener Enhancement: This compound is a hydrolysis product of neotame, an artificial sweetener that is approximately 70 times sweeter than aspartame . Its stability and intense sweetness make it an ideal candidate for use in high-temperature food processing and products containing carbonyl groups, which can react with other sweeteners like aspartame .

Pharmaceutical Research: Crystallography: The crystal structure of this compound has been determined through single crystal X-ray diffractometry. This information is valuable for pharmaceutical research, particularly in the design and development of new drugs and sweetening agents .

Chemical Synthesis: Intermediate Compound: In the synthesis of neotame, this compound serves as an important intermediate. The process involves the reductive alkylation of aspartame with 3,3-dimethylbutanal, highlighting its role in the production of enhanced sweetening agents .

Nutritional Science: Stability and Shelf Life: Due to its increased stability compared to aspartame, this compound can be used at higher temperatures and has a longer shelf life under dry conditions. This makes it a subject of interest in nutritional science for developing stable food additives .

Analytical Chemistry: Melting Point Determination: The melting point of this compound has been recorded at 197°C with decomposition, which is a critical physical property used in analytical chemistry to identify and characterize substances .

Material Science: Solid-State Characterization: Solid-state nuclear magnetic resonance (NMR) spectroscopy has been used to characterize this compound. Such studies are essential in material science for understanding the molecular structure and properties of new materials .

Flavor Enhancement: Intense Sweetener: As an intense sweetener, this compound is used to enhance flavors in food products. Its ability to withstand high temperatures without decomposing makes it suitable for baked goods and other processed foods .

Food Safety: Compatibility with Ingredients: The compatibility of this compound with various food ingredients is crucial for food safety. Its structural stability prevents unwanted reactions with other components, ensuring the safety of food products .

作用機序

Safety and Hazards

Although artificial sweeteners are widely used in the food industry, their effects on human health remain a controversy . It is known that the gut microbiota plays a key role in human metabolism and recent studies indicated that some artificial sweeteners such as saccharin could perturb gut microbiome and further affect host health, such as inducing glucose intolerance .

将来の方向性

特性

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZJVJJCTGLB-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022046 | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

CAS RN |

190910-14-6 | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)

![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)

![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)